molecular formula C9H9N5 B6594758 (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine CAS No. 1345866-68-3

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine

Cat. No. B6594758
CAS RN: 1345866-68-3
M. Wt: 187.20 g/mol
InChI Key: JGCOJRPYFRRONJ-UHFFFAOYSA-N
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Description

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine, also known as TETA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of tetrazine-based compounds and has been found to have various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of derivatives and analogs: The compound and its structurally related compounds have been synthesized using various strategies. For instance, synthesis of chiral (indol-2-yl)methanamines with a protecting group strategy, which could have implications in pharmaceutical research (Lood et al., 2015).
  • Development of carborane-tetrazine derivatives: These derivatives are synthesized for specific targeting in vivo using bioorthogonal chemistry, suggesting applications in drug delivery and molecular imaging (Genady et al., 2015).

Biomedical Applications

  • Photocytotoxicity and imaging: Iron(III) complexes containing similar structural features exhibit photocytotoxic properties in red light and are used for cellular imaging (Basu et al., 2014).
  • Prodrug activation: The compound has been used in prodrug activation strategies by integrating bioorthogonal reactions with tumor-microenvironment-responsive nanovehicles, indicating potential in targeted cancer therapy (Zuo et al., 2020).
  • Antimicrobial applications: Certain derivatives have shown variable degrees of antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Visagaperumal et al., 2010).

Mechanism of Action

Target of Action

The primary target of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is strained alkenes . Strained alkenes are a class of compounds that have a high degree of angle strain and ring strain, making them highly reactive. This reactivity is exploited by (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine to form stable covalent linkages .

Mode of Action

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . In this reaction, the tetrazine moiety of the compound reacts with strained alkenes to form a stable covalent linkage . This reaction is highly specific and efficient, making it useful in various applications.

Pharmacokinetics

The compound’s solubility in DMSO and methanol suggests that it could have good bioavailability, although this would need to be confirmed through further studies.

Result of Action

The primary result of the action of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is the formation of a stable covalent linkage with strained alkenes . This can be used to label biomolecules in a highly specific manner, enabling their detection and study. This has made the compound highly useful in bioorthogonal labeling and cell detection applications .

Action Environment

The action of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is influenced by the presence of strained alkenes, which are necessary for the compound’s reaction. The reaction is also dependent on the pH and temperature of the environment, as these factors can influence the rate of the Diels-Alder reaction. The compound is stable at -20°C , suggesting that it has good stability under standard laboratory conditions.

properties

IUPAC Name

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCOJRPYFRRONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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